Nonafluoropentanoyl chloride
Overview
Description
Mechanism of Action
Target of Action
Nonafluoropentanoyl chloride is a polyfluorinated acyl chloride compound . It primarily targets nucleophilic residues of compounds . The compound acts as an electrophilic agent, introducing the nonafluoropentanoyl group onto these targets .
Mode of Action
The mode of action of this compound involves its interaction with nucleophilic residues of compounds . As an electrophilic agent, it introduces the nonafluoropentanoyl group onto these targets . This interaction results in the modification of the target compounds.
Biochemical Pathways
Given its role as an electrophilic agent, it can be inferred that it may influence various biochemical pathways by modifying nucleophilic residues of compounds . The downstream effects of these modifications would depend on the specific roles of the modified compounds in their respective biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it targets and modifies. By introducing the nonafluoropentanoyl group onto nucleophilic residues of compounds, this compound could potentially alter the function of these compounds at a molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonafluoropentanoyl chloride can be synthesized through the reaction of nonafluoropentanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nonafluoropentanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form nonafluoropentanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Nonafluoropentanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Nonafluoropentanoyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Perfluorobutyryl chloride
- 3,3,3-Trifluoropropionyl chloride
- Heptadecafluoroundecanoyl chloride
- Pentadecafluorooctanoyl chloride
Comparison: Nonafluoropentanoyl chloride is unique due to its specific chain length and the presence of nine fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Compared to other fluorinated acyl chlorides, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBNMYUNLLWPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379717 | |
Record name | Nonafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-60-0 | |
Record name | Nonafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonafluoropentanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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